1-Aminohydantoin-d2 hydrochloride
Overview
Description
1-Aminohydantoin-d2 hydrochloride is a deuterated form of 1-aminohydantoin hydrochloride, a compound with significant applications in various fields. The deuterium labeling (d2) is often used in scientific research to trace and study the compound’s behavior in different environments. The chemical formula for this compound is C3H3D2N3O2·HCl, and it is known for its role as an intermediate in the synthesis of pharmaceuticals and pesticides .
Preparation Methods
The synthesis of 1-aminohydantoin-d2 hydrochloride involves several steps:
Preparation of Acetone Semicarbazone Hydantoin: This is achieved by reacting hydrazine hydrate, urea, and acetone.
Formation of 1-Aminohydantoin Hydrochloride: The acetone semicarbazone hydantoin is then reacted with sodium methylate and ethyl chloroacetate, followed by hydrochloric acid to yield 1-aminohydantoin hydrochloride.
Refinement: The product is refined using acetone and ethanol to reduce impurities and improve purity.
Chemical Reactions Analysis
1-Aminohydantoin-d2 hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively documented.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form different products.
Common reagents used in these reactions include hydrochloric acid, sodium methylate, and ethyl chloroacetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminohydantoin-d2 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds and intermediates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs like dantrolene.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminohydantoin-d2 hydrochloride involves its ability to undergo nucleophilic substitution reactions. This allows it to participate in the formation of new chemical bonds, making it a useful building block in the synthesis of complex organic molecules . The compound can react with electrophiles to form substituted products, contributing to the development of novel compounds and materials .
Comparison with Similar Compounds
1-Aminohydantoin-d2 hydrochloride can be compared with other similar compounds such as:
1-Amino-2,4-imidazolidinedione hydrochloride: This compound shares a similar structure and reactivity but lacks the deuterium labeling.
Semicarbazide hydrochloride: Another related compound used in similar synthetic applications.
5-Methylhydantoin: A derivative with a methyl group, used in different synthetic pathways.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for tracing and studying chemical reactions in research settings.
Properties
IUPAC Name |
1-amino-5,5-dideuterioimidazolidine-2,4-dione;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1D2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHANUVLKERQI-CUOKRTIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)N1N)[2H].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-75-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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